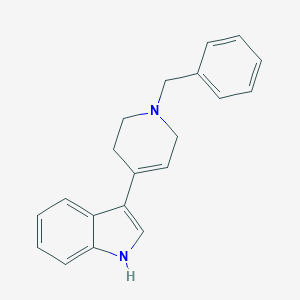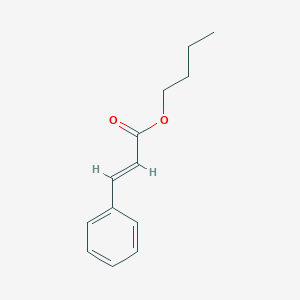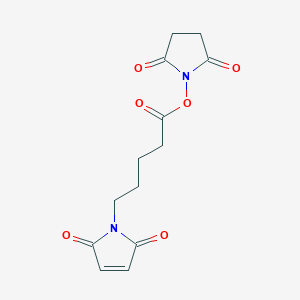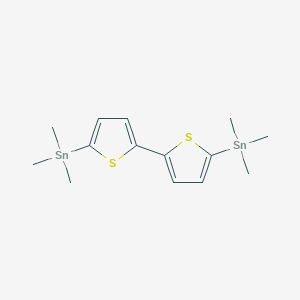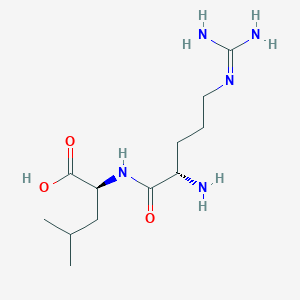
Arginyl-Leucine
Descripción general
Descripción
Arginyl-Leucine is a dipeptide composed of the amino acids arginine and leucine. Arginine is a proteinogenic α-amino acid that serves as a substrate for different nitrogen-containing compounds . Leucine, a branched-chain amino acid, is essential in regulating animal growth and development .
Synthesis Analysis
The synthesis of Arginyl-Leucine involves the action of arginyl-tRNA synthetases (RARS) and arginyltransferase ATE1 . ATE1 utilizes charged tRNA Arg as the donor of the arginyl group, which depends on the activity of RARS and is also utilized in translation . The mechanisms that regulate the functional balance among ATE1, RARS, and translation are still being explored .
Molecular Structure Analysis
The crystal structure of ArgRS, an enzyme involved in the synthesis of Arginyl-Leucine, has been reported . The structure of ArgRS from Thermus thermophilus was found to be similar to that of the previously reported S. cerevisiae ArgRS, except for short insertions and a concomitant conformational change in the N-terminal domain .
Chemical Reactions Analysis
Arginyl-Leucine is involved in various chemical reactions. Arginyl-tRNA synthetase (ArgRS) catalyzes the esterification reaction between L-arginine and its cognate tRNA . The mechanisms of these reactions and their interdependence among translation, arginyl-tRNA synthesis, and arginylation are subjects of ongoing research .
Aplicaciones Científicas De Investigación
Post-Translational Modification
Arginyl-Leucine is involved in protein arginylation, a post-translational modification where the amino acid arginine is transferred to protein and peptide substrates. This process, mediated by arginyltransferase ATE1, has significant biological importance .
Leucine Sensing and mTORC Pathway Modulation
Human leucyl-tRNA synthetase (hcLRS) has a moonlight function of leucine sensing, which modulates the mTORC pathway through interaction with RagD. This sensing is crucial for cellular metabolism and growth .
Salt-Taste Enhancement in Food
Arginyl dipeptides like Arg-Ser, Arg-Ala, and Arg-Gly, which include Arg-Leu, are known as salt-taste enhancers. They can potentially reduce the salt content in food, offering health benefits .
Medical Applications
While specific applications of Arg-Leu in medicine are not detailed in the search results, amino acids and their derivatives are widely used in therapeutic treatments for metabolic disorders, tissue engineering, and cancer treatments .
Industrial Enzyme Applications
Microbial aminopeptidases, which may utilize Arg-Leu as substrates, are used in the food and pharmaceutical industries due to their unique characteristics compared to other sources .
Cell-Free Synthetic Biology
The biochemistry and engineering of aminoacyl tRNA synthetase and tRNAs, which would include Arg-Leu, are pivotal in cell-free synthetic biology applications. This field has vast potential for biochemical production and therapeutic development .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Arginyl-Leucine, also known as Arg-Leu, is a dipeptide composed of the amino acids arginine and leucine. The primary targets of Arg-Leu are the metabolic pathways involving these two amino acids. Arginine serves as a substrate for distinct metabolic pathways that profoundly affect immune cell biology, especially macrophage, dendritic cell, and T cell immunobiology . Leucine, a branched-chain amino acid, is essential in regulating animal growth and development .
Mode of Action
Arg-Leu interacts with its targets through various mechanisms. Arginine is a precursor to nitric oxide (NO), which plays very important roles in the cardiovascular system, immune system, and nervous system . Leucine stimulates protein synthesis by activating the mTORC1 signaling pathway, enhancing muscle growth and metabolic health . The co-ingestion of carbohydrates and essential amino acids enhances Leucine’s anabolic effects .
Biochemical Pathways
The overall conversion of glutamate to arginine and polyamines is enhanced by increased utilization of ornithine for polyamine biosynthesis . Arginine metabolism directly and indirectly participates in a plethora of biological phenomena, such as vasodilation, calcium release, regeneration of adenosine triphosphate, neurotransmission, cell proliferation, and immunity . Leucine has been shown to benefit lipid metabolism and insulin sensitivity .
Pharmacokinetics
For example, the restriction of amino acid availability is an evolutionarily conserved strategy for controlling cellular functions of both the host and pathogens .
Result of Action
The action of Arg-Leu results in various molecular and cellular effects. Arginine metabolism has recently emerged as a critical pathway for controlling immune cell function, including metabolically demanding activated T cells . Leucine promotes muscle growth and metabolic health in animals and humans, making it a promising therapeutic agent .
Action Environment
The action of Arg-Leu can be influenced by environmental factors. For instance, decreased amino acid availability, especially branched-chain amino acids such as Leucine, occurs in the surrounding embryo environment as a consequence of low maternal protein consumption . Furthermore, the physical and chemical support provided by maternal tissues has a relevant role for initial embryogenesis and implantation, and it may even affect fetal development and postnatal life .
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N5O3/c1-7(2)6-9(11(19)20)17-10(18)8(13)4-3-5-16-12(14)15/h7-9H,3-6,13H2,1-2H3,(H,17,18)(H,19,20)(H4,14,15,16)/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBVBIHNJWOLCJ-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426324 | |
| Record name | Arginyl-Leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Arginylleucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028713 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Arginyl-Leucine | |
CAS RN |
1188-24-5 | |
| Record name | Arginyl-Leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Arginylleucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028713 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



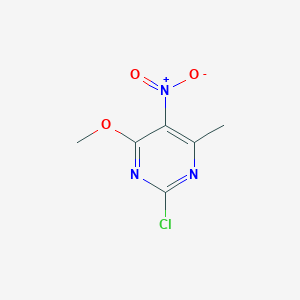


![Thieno[2,3-d]pyrimidine-2,4-diamine](/img/structure/B178192.png)
![2,3,4,5-Tetrahydro-1H-benzo[D]azepine hydrochloride](/img/structure/B178193.png)

